molecular formula C7H11N3O2 B8281983 N-(2-cyano-3-methylbutanoyl)urea

N-(2-cyano-3-methylbutanoyl)urea

Cat. No. B8281983
M. Wt: 169.18 g/mol
InChI Key: ROCRDTGJAISBGO-UHFFFAOYSA-N
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Description

N-(2-cyano-3-methylbutanoyl)urea is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyano-3-methylbutanoyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyano-3-methylbutanoyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-cyano-3-methylbutanoyl)urea

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

N-carbamoyl-2-cyano-3-methylbutanamide

InChI

InChI=1S/C7H11N3O2/c1-4(2)5(3-8)6(11)10-7(9)12/h4-5H,1-2H3,(H3,9,10,11,12)

InChI Key

ROCRDTGJAISBGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#N)C(=O)NC(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cyanoacetylurea (51.6 g) was suspended in acetone (516 ml), and acetic acid (4.8 g) and ammonium acetate (3.2 g) were added. This suspension was subjected to catalytic hydrogenation in the presence of 5% palladium carbon (4.1 g, 50% wet product) under normal pressure at 40° C. for 5 hours. The reaction mixture was refluxed under heating to dissolve an insoluble matter, and the catalyst was filtered off. The obtained filtrate was concentrated to a half, and water (258 ml) was added to the filtrate to allow precipitation of crystals. The crystals were collected by filtration to give crystals of N-(2-cyano-3-methylbutanoyl)urea (yield 62.5 g).
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
516 mL
Type
solvent
Reaction Step Three
Name
palladium carbon
Quantity
4.1 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Cyanoacetylurea (116.1 g) was suspended in N,N-dimethylformamide (219.3 ml), and acetone (73.1 ml), acetic acid (10.8 ml) and ammonium acetate (6.93 g) were added. This suspension was subjected to catalytic hydrogenation in the presence of 10% palladium carbon (2.33 g, 50% wet product) under hydrogen pressure at 10 kg/cm2 and at 25° C. for 4 hours. The reaction mixture was heated to 70° C., and the catalyst was filtered off. Water (745 ml) was added to the filtrate to allow precipitation of crystals. The crystals were collected by filtration to give crystals of N-(2-cyano-3-methylbutanoyl)urea (yield 134.5 g).
Quantity
116.1 g
Type
reactant
Reaction Step One
Quantity
73.1 mL
Type
reactant
Reaction Step Two
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Quantity
6.93 g
Type
reactant
Reaction Step Two
Quantity
219.3 mL
Type
solvent
Reaction Step Three
Name
palladium carbon
Quantity
2.33 g
Type
catalyst
Reaction Step Four

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